4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]quinolin-2-ol
Description
4-[4-(2,5-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-quinolinol is a complex organic compound that features a quinolinol core substituted with a triazole ring and a dimethoxyphenyl group
Properties
Molecular Formula |
C19H16N4O3S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[4-(2,5-dimethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C19H16N4O3S/c1-25-11-7-8-16(26-2)15(9-11)23-18(21-22-19(23)27)13-10-17(24)20-14-6-4-3-5-12(13)14/h3-10H,1-2H3,(H,20,24)(H,22,27) |
InChI Key |
NTASQWDTWBKZPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-quinolinol typically involves multi-step organic reactions. One common approach is to start with the quinolinol core, which is then functionalized with the triazole ring through a series of nucleophilic substitution reactions. The dimethoxyphenyl group is introduced via electrophilic aromatic substitution, and the sulfanyl group is added through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-quinolinol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce various functional groups.
Scientific Research Applications
4-[4-(2,5-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-quinolinol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic applications due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-quinolinol involves its interaction with specific molecular targets. The triazole ring and quinolinol core can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
4-[4-(2,5-Dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-2-quinolinol is unique due to its combination of a quinolinol core, triazole ring, and dimethoxyphenyl group. This structure provides distinct chemical and biological properties that are not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
